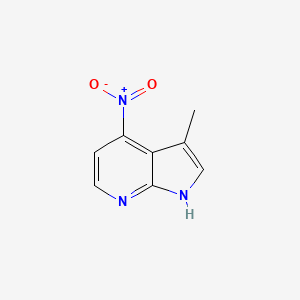

3-Methyl-4-nitro-7-azaindole

Description

Significance of the Azaindole Scaffold in Pharmaceutical and Chemical Sciences

The azaindole scaffold, a bioisostere of indole (B1671886), is a privileged structure in medicinal chemistry and pharmaceutical sciences. pharmablock.commdpi.com Its significance stems from the introduction of a nitrogen atom into the indole ring system, which can modulate physicochemical properties such as lipophilicity, pKa, and solubility. mdpi.com This modification can also enhance binding affinity to biological targets by providing an additional hydrogen bond acceptor, potentially leading to increased potency and efficacy. pharmablock.com Azaindoles are versatile frameworks for developing kinase inhibitors, as the nitrogen atom can form crucial hydrogen bonds within the ATP binding site of kinases. mdpi.comjst.go.jpresearchgate.net

The four isomers of azaindole (4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole) have been extensively utilized in drug discovery programs. pharmablock.com Their synthetic accessibility and the potential for functionalization at various positions make them attractive starting points for the creation of diverse chemical libraries. mdpi.comnamiki-s.co.jp Several drugs containing the azaindole scaffold have reached the market, highlighting their therapeutic importance. pharmablock.com For instance, Vemurafenib, a 7-azaindole-containing BRAF inhibitor, is used in the treatment of melanoma. jst.go.jpjst.go.jp The broad-ranging biological activities of azaindole derivatives include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govresearchgate.net

The Unique Role of 7-Azaindole (B17877) Derivatives in Medicinal Chemistry and Drug Discovery

Among the azaindole isomers, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the most extensively studied and utilized in medicinal chemistry. mdpi.comjst.go.jp Its structure is particularly well-suited for targeting protein kinases, a major class of drug targets. The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group of the 7-azaindole scaffold can act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen-bonding interaction with the hinge region of many kinases. jst.go.jpjst.go.jp This "hinge-binding motif" is a key feature that has led to the discovery of numerous potent and selective kinase inhibitors. jst.go.jp

The versatility of the 7-azaindole core allows for substitution at multiple positions, enabling fine-tuning of pharmacological properties. jst.go.jpnih.gov This has led to the development of 7-azaindole derivatives with a wide array of biological activities, including but not limited to:

Kinase inhibition: As mentioned, this is a primary area of application, with inhibitors developed for targets like BRAF, c-Met, Pim kinases, and fibroblast growth factor receptor 4 (FGFR4). mdpi.comjst.go.jpjst.go.jpacs.org

Anticancer agents: Many 7-azaindole derivatives exhibit potent anti-proliferative activity against various cancer cell lines. nih.govnih.gov

Agricultural fungicides: Certain 7-azaindole derivatives have shown considerable activity against plant pathogenic fungi, such as Pyricularia oryzae, the fungus responsible for rice blast. ndl.go.jp

Other therapeutic areas: Research has also explored 7-azaindole derivatives for their potential as analgesic, hypotensive, and anti-inflammatory agents. pjps.pkresearchgate.net

The successful application of 7-azaindole in fragment-based drug discovery (FBDD) further underscores its importance. pharmablock.com The simple 7-azaindole fragment has served as a starting point for the development of complex and highly potent drug candidates. jst.go.jpjst.go.jp

Rationale for Academic Research on Nitro-Substituted 7-Azaindole Derivatives

The introduction of a nitro group onto the 7-azaindole scaffold is a strategic area of academic research for several reasons. The nitro group is a versatile functional group that can significantly influence the electronic and steric properties of the parent molecule. acs.org Its strong electron-withdrawing nature can modulate the reactivity of the azaindole ring system, opening up new avenues for chemical synthesis and functionalization. nih.gov

Furthermore, the nitro group can be a precursor to other important functional groups. For example, it can be readily reduced to an amino group, which can then be further derivatized to create a wide range of analogs for structure-activity relationship (SAR) studies. researchgate.net This chemical tractability makes nitro-substituted azaindoles valuable intermediates in the synthesis of more complex molecules. nih.gov

From a biological perspective, the nitro group can participate in specific interactions with biological targets. In some cases, the presence of a nitro group has been shown to enhance the biological activity of a compound. nih.gov For instance, research on 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis found that a nitro-substituted analog exhibited increased potency. nih.gov Additionally, studies have shown that 7-azaindole derivatives with a nitro group at the 5-position can exhibit significant anti-proliferative and analgesic effects. researcher.life The exploration of nitro-substituted 7-azaindoles allows researchers to systematically probe the effects of a strong electron-withdrawing group on the biological activity and pharmacokinetic properties of this important scaffold.

Overview of Research Scope for 3-Methyl-4-nitro-7-azaindole

The specific compound, this compound, represents a unique combination of substituents on the 7-azaindole core. The methyl group at the 3-position and the nitro group at the 4-position create a distinct electronic and steric profile. Research on this particular molecule would likely encompass several key areas:

Synthesis: Developing efficient and scalable synthetic routes to this compound is a fundamental aspect. This could involve multi-step syntheses starting from appropriately substituted pyridines or pyrroles.

Chemical Properties: Characterization of the compound's chemical properties, including its reactivity and stability, is crucial. This would involve studying its behavior in various chemical reactions to understand how the methyl and nitro groups influence the reactivity of the azaindole ring.

Spectroscopic and Structural Analysis: Detailed analysis using techniques such as NMR, mass spectrometry, and X-ray crystallography would be necessary to confirm the structure and understand its three-dimensional conformation.

Biological Evaluation: Investigating the biological activities of this compound would be a primary focus. This could involve screening the compound against a panel of biological targets, such as protein kinases or cancer cell lines, to identify any potential therapeutic applications.

Use as a Chemical Intermediate: Given the reactivity of the nitro group, this compound could serve as a valuable intermediate for the synthesis of other substituted 7-azaindole derivatives. For example, reduction of the nitro group to an amine would provide a handle for further chemical modifications.

The combination of the well-established 7-azaindole scaffold with the specific substitution pattern of a 3-methyl and a 4-nitro group makes this compound a compound of interest for further exploration in medicinal and chemical research.

Interactive Data Tables

Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1363380-52-2 | C8H7N3O2 | 177.16 |

| 7-Azaindole | 271-63-6 | C7H6N2 | 118.14 |

| Vemurafenib | 918504-65-1 | C23H18ClF2N3O3S | 489.9 |

| 3-Nitro-7-azaindole | 23709-47-9 | C7H5N3O2 | 163.13 |

| 5-Nitro-7-azaindole | 179687-94-6 | C7H5N3O2 | 163.13 |

| 3-Methyl-7-azaindole-4-carboxylic acid | 1363381-21-8 | C9H8N2O2 | 176.17 |

| 3-Nitro-7-azaindole-4-carboxylic acid | 1190321-26-6 | C8H5N3O4 | 207.14 |

| 3-Nitro-7-azaindole-4-carboxylic acid Methyl ester | 1190314-11-4 | C9H7N3O4 | 221.17 |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-4-10-8-7(5)6(11(12)13)2-3-9-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUOHIJYKFLZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268198 | |

| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-52-2 | |

| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 Methyl 4 Nitro 7 Azaindole

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group, which opens up avenues for further derivatization. Additionally, under certain conditions, the nitro group can be involved in rearrangement reactions.

Reduction Reactions to Amino-Azaindole Derivatives

The reduction of the nitro group in nitroaromatic compounds is a fundamental and well-established transformation in organic synthesis, providing a common route to aromatic amines. beilstein-journals.org For 3-methyl-4-nitro-7-azaindole, this transformation yields 4-amino-3-methyl-7-azaindole, a valuable intermediate for the synthesis of biologically active molecules. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Common methods for the reduction of aromatic nitro groups that are applicable to this compound include catalytic hydrogenation and chemical reduction. wikipedia.org

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org The reaction is generally clean and efficient, often proceeding under mild conditions.

Chemical Reduction: A wide array of chemical reducing agents can be used. These include metals in acidic media (e.g., iron in acetic acid, tin(II) chloride in hydrochloric acid) and other reagents like sodium hydrosulfite. wikipedia.org The selection of the reagent can be crucial to avoid side reactions and to ensure chemoselectivity, especially in more complex molecules. researchgate.net

| Reducing Agent | Typical Conditions | Product | General Applicability |

| H₂, Pd/C | Methanol or Ethanol, room temperature | 4-Amino-3-methyl-7-azaindole | High efficiency, mild conditions |

| Fe, CH₃COOH | Reflux | 4-Amino-3-methyl-7-azaindole | Cost-effective, widely used in industry |

| SnCl₂·2H₂O | Ethanol, reflux | 4-Amino-3-methyl-7-azaindole | Effective for many nitroarenes |

This table presents generally applicable methods for nitro group reduction and their expected outcomes for this compound based on established chemical principles.

Nitro Group Migration Reactions

Nitro group migrations in aromatic systems, while less common than other rearrangements, can occur under specific conditions, often catalyzed by transition metals. nih.gov For instance, rhodium-catalyzed reactions of β-nitro styryl azides have been shown to lead to the formation of 3-nitroindoles through a nitro group migration process. researchgate.net While specific studies on nitro group migration for this compound are not extensively documented, the general principles suggest that such a rearrangement would be a high-energy process and not a typical reaction pathway under standard laboratory conditions. The stability of the aromatic system of 7-azaindole (B17877) would generally disfavor rearrangements that disrupt this aromaticity.

Reactivity of the Azaindole Ring System

The 7-azaindole ring system is π-electron rich, making it susceptible to electrophilic attack, particularly on the pyrrole (B145914) ring. The pyridine (B92270) ring, being more electron-deficient, is less reactive towards electrophiles but can undergo nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns on the Pyrrole and Pyridine Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org In the 7-azaindole nucleus, the pyrrole ring is significantly more activated towards electrophilic attack than the pyridine ring. researchgate.neteurekaselect.com The preferred site of electrophilic substitution in 7-azaindole itself is the C3 position of the pyrrole ring. researchgate.net However, in this compound, the C3 position is already substituted with a methyl group.

Given these factors, further electrophilic substitution on the pyrrole ring is less likely due to the deactivating effect of the adjacent nitro group. Electrophilic attack on the pyridine ring, which is already less reactive, is further disfavored by the deactivating nitro group. If forced, substitution might occur at the C5 or C6 positions, but this would likely require harsh reaction conditions.

| Electrophilic Reagent | Expected Product (if reaction occurs) | Controlling Factors |

| HNO₃/H₂SO₄ (Nitration) | Further nitration on the pyridine ring (e.g., at C5) is possible but would require forcing conditions. | Strong deactivation by the existing nitro group and the pyridine nitrogen. |

| Br₂/FeBr₃ (Bromination) | Bromination on the pyridine ring (e.g., at C5) might be achievable under harsh conditions. | The electron-rich pyrrole ring is sterically hindered and electronically deactivated for further substitution. |

| Ac₂O/AlCl₃ (Acylation) | Acylation is unlikely to occur due to the deactivating nature of the substrate. | Friedel-Crafts reactions are generally not successful on strongly deactivated rings. |

This table outlines the expected outcomes for electrophilic aromatic substitution on this compound based on general principles of aromatic reactivity.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups. nih.gov The pyridine ring of 7-azaindole is susceptible to nucleophilic attack, and the presence of the electron-withdrawing nitro group at the C4 position would further activate the ring towards such reactions. eurekaselect.comatlanchimpharma.com Specifically, a leaving group at the C4 position (adjacent to the nitro group and the pyridine nitrogen) would be highly susceptible to displacement by nucleophiles. In the case of this compound, the nitro group itself could potentially be displaced by a strong nucleophile under forcing conditions, although this is less common than displacement of a halide. If a halogen were present at the C4 position instead of the nitro group, nucleophilic substitution would be a very facile process.

Reactions at the N-H Position

The N-H proton of the pyrrole ring in 7-azaindole is acidic and can be removed by a suitable base to generate the corresponding anion. researchgate.neteurekaselect.com This anion is a potent nucleophile and can react with a variety of electrophiles, allowing for functionalization at the N1 position. Common reactions include alkylation, acylation, and protection with various protecting groups.

For this compound, deprotonation at the N-H position followed by reaction with an electrophile would provide N1-substituted derivatives.

Common N-H Functionalization Reactions:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) would yield N1-alkylated products.

Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) would result in the formation of N1-acylated derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would lead to N1-sulfonylated products, which can also serve as protecting groups.

| Reagent | Base | Product |

| CH₃I | NaH | 1,3-Dimethyl-4-nitro-7-azaindole |

| PhCH₂Br | K₂CO₃ | 1-Benzyl-3-methyl-4-nitro-7-azaindole |

| Ac₂O | Pyridine | 1-Acetyl-3-methyl-4-nitro-7-azaindole |

This table illustrates typical N-H functionalization reactions and the expected products for this compound.

Metal Complexation and Coordination Chemistry of this compound

No published studies were found that specifically investigate the metal complexation or coordination chemistry of this compound.

Ligand Properties in Metal Complexes

There is no available data on the ligand properties of this compound in metal complexes. Research on the broader 7-azaindolide class of ligands suggests they can act as sigma donors, but specific electronic and steric properties conferred by the 3-methyl and 4-nitro substituents have not been documented.

Reactivity of Metal Complexes Toward C-H and C-X Bonds

No information is available regarding the reactivity of metal complexes containing the this compound ligand toward C-H or C-X bonds.

Role in Catalytic Processes (e.g., Organocatalysis)

There is no documented role for this compound in any catalytic processes, including organocatalysis.

Advanced Spectroscopic Characterization and Theoretical Investigations of 3 Methyl 4 Nitro 7 Azaindole

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure of 3-Methyl-4-nitro-7-azaindole is accomplished through a suite of high-resolution spectroscopic methods. Each technique offers unique insights, and together they provide an unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide critical data.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group, the aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings, and the N-H proton of the pyrrole ring. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen atom in the pyridine ring.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom in the molecule, including the methyl carbon and the carbons of the heterocyclic rings. The data obtained from these experiments allows for a complete assignment of the proton and carbon environments within the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are representative values based on analogous structures. Actual experimental values may vary.

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methyl Protons | ¹H | 2.0 - 2.5 | Singlet |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Doublet, Multiplet |

| N-H Proton | ¹H | 8.0 - 12.0 | Broad Singlet |

| Methyl Carbon | ¹³C | 10 - 20 | - |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational modes. For 7-azaindole (B17877) derivatives, a notable feature in the IR spectrum is often a broad band in the 2500–3300 cm⁻¹ range, which is characteristic of the N-H stretching vibration involved in strong intermolecular hydrogen bonds that form dimeric structures. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (H-bonded) | FTIR | ~2500 - 3300 (broad) |

| Aromatic C-H Stretch | FTIR/Raman | ~3000 - 3100 |

| Aliphatic C-H Stretch | FTIR/Raman | ~2850 - 2960 |

| NO₂ Asymmetric Stretch | FTIR | ~1500 - 1600 |

| C=C/C=N Ring Stretch | FTIR/Raman | ~1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₇N₃O₂), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the nitro group (M-NO₂) or the methyl radical (M-CH₃), providing further corroboration of the proposed structure.

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique yields accurate data on bond lengths, bond angles, and torsional angles. For 7-azaindole derivatives, X-ray diffraction is particularly insightful as it can confirm the formation of intermolecular hydrogen bonds. Molecules like 5-chloro-7-azaindole-3-carbaldehyde have been shown to crystallize and form dimers through strong N1–H1···N7′ hydrogen bonds. mdpi.com It is highly probable that this compound would exhibit similar supramolecular arrangements in its crystal lattice. The analysis would provide key crystallographic data, including the crystal system, space group, and unit cell dimensions.

Table 3: Representative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction Note: This table illustrates the type of data obtained; values are based on the analogous compound 5-chloro-7-azaindole-3-carbaldehyde. mdpi.com

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 3.828, b = 12.733, c = 15.916 |

| β (°) | Unit cell angle. | β = 94.539 |

| Z | Number of molecules per unit cell. | 4 |

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations provide a powerful complement to experimental data, offering insights into the electronic structure, stability, and reactivity of molecules that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. niscpr.res.innih.gov For compounds like this compound, DFT calculations, often using functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p) or cc-pVTZ), can accurately predict a range of molecular properties. rsc.orgnih.gov

Key applications of DFT for this molecule include:

Geometry Optimization: Calculating the lowest energy structure, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data. nih.gov

Vibrational Frequency Calculation: Predicting the IR and Raman spectra. These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. mdpi.com

Electronic Property Analysis: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack. nih.gov

Computational studies on related chloro-substituted 7-azaindole-3-carbaldehydes have successfully used DFT to determine the relative stability of different molecular conformers and hydrogen-bonded dimers, demonstrating the predictive power of this approach. mdpi.com

Table 4: Molecular Properties of this compound Investigated by DFT

| Property | Significance |

|---|---|

| Optimized Geometry | Provides theoretical bond lengths, angles, and molecular conformation. |

| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

| HOMO-LUMO Energies | Relates to electronic transitions, reactivity, and kinetic stability. |

| Molecular Electrostatic Potential | Identifies reactive sites and regions of intermolecular interaction. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation of this compound involves geometry optimization to determine its most stable three-dimensional structure. This is typically achieved using quantum chemical methods such as Density Functional Theory (DFT). For related nitro-substituted aromatic compounds, computational calculations are often performed using methods like the B3LYP functional with a basis set such as 6-311G**, which provides a reliable prediction of molecular geometries. nih.gov

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule on its potential energy surface. For this compound, the planarity of the bicyclic azaindole ring system is a key feature. However, the introduction of the methyl and nitro groups can induce minor distortions. The nitro group, being a bulky substituent, can particularly influence the local geometry and intermolecular interactions, potentially affecting crystal packing and mesophase formation in the solid state. nih.gov The final optimized geometry represents the most probable conformation of an isolated molecule in the gas phase.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This data is illustrative, based on general knowledge of similar structures, as specific literature is unavailable.

| Parameter | Predicted Value |

|---|---|

| C-N (nitro) Bond Length | ~1.45 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-C (ring) Bond Length | ~1.39 - 1.42 Å |

| C-N (ring) Bond Length | ~1.34 - 1.38 Å |

| C-C-N (ring) Angle | ~120° |

Molecular Orbital Analysis (HOMO-LUMO Gap and Stability Prediction)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. rsc.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. rsc.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgnih.gov Conversely, a small gap suggests that the molecule is more reactive. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating methyl group would raise the energy of the HOMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule with significant potential for charge-transfer interactions. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound Note: This data is illustrative and not based on specific experimental or computational results for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.80 |

| Energy Gap (ΔE) | 3.70 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. The analysis of its structure and energy is fundamental to understanding the kinetics of a chemical reaction.

For a molecule like this compound, theoretical studies could explore various potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. By mapping the potential energy surface, computational methods can predict the most favorable reaction pathway. The activation energy, determined by the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. While specific reaction mechanisms for this compound have not been reported, studies on related nitroaromatic compounds often focus on their reduction pathways or their participation in cycloaddition reactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., Electron Spectra, Vibrational Frequencies)

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally. researchgate.net For azaindole derivatives, these spectra are characterized by π-π* transitions. researchgate.net

Similarly, vibrational frequencies (Infrared and Raman spectra) can be calculated by determining the second derivatives of the energy with respect to atomic displacements. Comparing the computed vibrational modes with experimental spectra helps in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups (e.g., N-O stretching of the nitro group, C-H stretching of the methyl group).

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound, particularly its interactions with other molecules, such as solvents or biological macromolecules. For instance, MD simulations can be used to understand how the molecule binds to a protein target, revealing key interactions like hydrogen bonds or π-stacking that stabilize the complex. Such studies are crucial in drug discovery for predicting binding affinities and understanding the structural basis of a compound's biological activity. The simulations track the trajectory of each atom, governed by classical mechanics, providing a detailed view of conformational changes and intermolecular interactions.

Tautomerism Studies and Energetic Preferences

7-Azaindole and its derivatives can exist in different tautomeric forms due to the migration of a proton. The two most common tautomers are the 1H- and 7H-forms. Computational studies on the parent 7-azaindole have shown that the relative stability of these tautomers can be influenced by the electronic state and the environment (e.g., solvent).

For this compound, theoretical calculations can determine the relative energies of the possible tautomers in both the ground and excited states. It is generally found for azaindoles that the 1H tautomer is more stable in the ground state, but this preference can be altered or even reversed upon electronic excitation or complexation with solvent molecules. These studies are important for understanding the photophysical properties and potential reactivity of the molecule, as different tautomers can exhibit distinct chemical behaviors.

Computational Prediction of Thermodynamic and Kinetic Parameters

Quantum chemical calculations can be used to predict key thermodynamic and kinetic parameters for chemical reactions involving this compound. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the computed energies and vibrational frequencies of the reactants and products. These values indicate the spontaneity and energy balance of a reaction.

Kinetic parameters, primarily the activation energy (Ea), are determined from the energy of the transition state relative to the reactants. These computational predictions are essential for understanding reaction rates and mechanisms, providing a molecular-level picture that complements experimental kinetic studies.

Biological and Pharmacological Significance of 3 Methyl 4 Nitro 7 Azaindole Derivatives

Comprehensive Analysis of Target Interactions and Mechanisms of Action

Derivatives of the 7-azaindole (B17877) framework are well-documented as potent inhibitors of various protein kinases, a critical class of enzymes involved in cell signaling, growth, and differentiation. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. mdpi.com The 7-azaindole moiety serves as an excellent foundation for designing kinase inhibitors due to its ability to form key interactions in the ATP-binding site. nih.gov

The versatility of the 7-azaindole scaffold has led to the development of inhibitors targeting a broad spectrum of the human kinome. nih.govnih.gov While specific inhibition data for 3-Methyl-4-nitro-7-azaindole is not extensively detailed in publicly available literature, derivatives of the core 7-azaindole structure have demonstrated activity against numerous kinase families crucial to cellular function and disease progression.

These families include:

Cell Cycle Regulators: Cyclin-Dependent Kinases (CDKs), Checkpoint Kinases (CHK), Aurora Kinases, and Polo-Like Kinases (PLK) are fundamental to the control of cell division. nih.govdepositolegale.it

Tyrosine Kinases: Src family kinases, AXL, and Tropomyosin receptor kinases (Trk) are involved in signaling pathways that control cell growth, proliferation, and migration.

Other Serine/Threonine Kinases: The 7-azaindole framework has been incorporated into inhibitors of DYRK, ATR, ROCK, and PI3K, which are involved in processes ranging from DNA damage response to cell metabolism and motility. nih.govdepositolegale.it

The table below illustrates the broad applicability of the 7-azaindole scaffold with examples of derivatives and their targeted kinases.

| 7-Azaindole Derivative Example | Target Kinase Family | Specific Kinase | Reported IC₅₀ |

| C-3 aryl-7-azaindole (Compound 94) | JAK | JAK2 | 260 nM nih.gov |

| 4-[4-(alkylsulfonamido)-aryl]-7-azaindole | IKK | IKK2 | Potent Inhibition nih.gov |

| PLX647 | KIT/FMS | KIT, FMS | Sub-micromolar nih.gov |

| AZD6738 | PI3K-related kinase | ATR | Potent Inhibition depositolegale.it |

This table presents representative data for the broader 7-azaindole class to demonstrate the scaffold's potential. Data for this compound specifically is not available.

The primary mechanism by which 7-azaindole derivatives inhibit kinase activity is through competitive binding at the ATP active site. nih.govmdpi.com The 7-azaindole core is exceptionally well-suited to interact with the "hinge" region of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain.

This interaction is characterized by a specific hydrogen bonding pattern:

The nitrogen atom at position 7 (N7) of the pyridine (B92270) ring acts as a hydrogen bond acceptor.

The hydrogen atom on the nitrogen at position 1 (N1) of the pyrrole (B145914) ring acts as a hydrogen bond donor. depositolegale.it

This bidentate hydrogen bond formation mimics the interaction of the adenine (B156593) ring of ATP with the kinase hinge, effectively anchoring the inhibitor in the active site and preventing the binding of ATP, thereby blocking the phosphotransfer reaction. nih.govdepositolegale.it The orientation of the 7-azaindole ring within the binding pocket can vary, leading to different binding modes often described as "normal" or "flipped," which can influence inhibitor selectivity and potency. depositolegale.it

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For the 7-azaindole scaffold, substitutions at various positions on the bicyclic ring system are used to fine-tune interactions with the kinase active site. nih.gov

3-Position (Methyl Group): The C3 position of the 7-azaindole motif typically points toward the ribose pocket of the ATP binding site. nih.gov The introduction of a methyl group at this position can provide beneficial steric interactions and enhance binding affinity. For example, the development of CSF1R inhibitors showed that substitution at the 3-position was a key step in improving potency. mdpi.com

Beyond kinase inhibition, the 7-azaindole scaffold has been investigated for its potential as an antiviral agent. researchgate.net The structural similarity to purine (B94841) nucleosides makes it a candidate for interacting with viral enzymes that process nucleic acids.

A significant application of the 7-azaindole scaffold has been in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus-1 (HIV-1). nih.govnih.gov NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket. nih.govmdpi.com This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle. nih.govwikipedia.org

A study involving a library of 585 compounds based on the 7-azaindole core identified several hits with potent anti-HIV-1 activity and low cytotoxicity. nih.gov Further investigation confirmed that the mechanism of action for some of these lead compounds was indeed the direct inhibition of the RT polymerase activity, consistent with an NNRTI mechanism. nih.govnih.gov

The table below summarizes the activity of lead 7-azaindole compounds identified as NNRTIs.

| Compound ID | Anti-HIV-1 Potency (EC₅₀) | RT Inhibition (IC₅₀) | Therapeutic Index (CC₅₀/EC₅₀) |

| 8 | 0.23 µM | 0.73 µM | >435 nih.gov |

| 9 | 0.24 µM | 3.5 µM | >417 nih.gov |

| 10 | 0.40 µM | 0.58 µM | >250 nih.gov |

This table presents data for lead compounds from a screening library to demonstrate the potential of the 7-azaindole scaffold as a source of NNRTIs. nih.gov The specific activity of this compound was not reported in this study.

Antiviral Activity

HIV-1 Integrase Inhibition

Derivatives of this compound have been investigated for their potential as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Azaindole derivatives, in general, are recognized for their antiviral properties. researchgate.net Specifically, azaindole hydroxamic acids have been identified as potent inhibitors of the HIV-1 integrase enzyme. nih.gov Research into this class of compounds has shown that certain 4-fluorobenzyl substituted azaindole hydroxamic acids exhibit significant antiviral activities in cell-based assays. nih.gov These findings suggest that the azaindole scaffold is a promising and structurally simple basis for the development of novel inhibitors targeting HIV-1 integrase. nih.gov The ongoing need for new HIV-1 inhibitors is driven by the virus's ability to mutate and develop resistance to existing drugs. researchgate.net

Mechanisms against Dengue and Ebola Viruses (e.g., AAK1 Inhibition)

Recent research has identified host cell kinases as potential targets for broad-spectrum antiviral drugs, offering a higher genetic barrier to resistance. dtic.mildtic.mil One such target is the adaptor-associated kinase 1 (AAK1), which plays a role in the clathrin-mediated endocytosis pathway that many viruses use to enter host cells. nih.gov Derivatives of 7-azaindole have been developed as AAK1 inhibitors, showing promise against viruses such as Dengue (DENV) and Ebola (EBOV). dtic.mildtic.milkuleuven.be

Studies have demonstrated that azaindole-based AAK1 inhibitors have antiviral activity against DENV in vitro. dtic.mil The mechanism of action is believed to involve the inhibition of AAK1, which in turn disrupts the viral entry process. nih.gov Furthermore, combining AAK1 inhibitors with inhibitors of another host kinase, GAK, has shown synergistic antiviral effects against DENV without a corresponding increase in cellular toxicity. dtic.mil

The broad-spectrum potential of these inhibitors is highlighted by their activity against other emerging viral threats. dtic.mil For instance, some AAK1 and GAK inhibitors have demonstrated efficacy against EBOV and Chikungunya virus (CHIKV) in addition to DENV. dtic.mil In the case of the Ebola virus, other mechanisms of inhibition by different small molecules have been identified, such as direct interaction with the Ebola virus glycoprotein, leading to its destabilization. nih.gov However, for azaindole derivatives, the primary antiviral mechanism against these viruses is attributed to the inhibition of host kinases like AAK1. nih.govkuleuven.be

Structure-Activity Relationships for Antiviral Efficacy

The exploration of structure-activity relationships (SARs) is crucial for optimizing the antiviral properties of this compound derivatives. For antiviral agents in general, specific structural modifications can significantly impact their efficacy. In the context of norovirus inhibitors, for example, replacing a terminal phenyl group with an unsubstituted benzoxazole (B165842) or indole (B1671886), and removing a thioamide component, has led to promising results in inhibiting human norovirus replication at low micromolar concentrations. mdpi.com

For flavivirus inhibitors targeting the NS2B-NS3 protease, a series of 2,6-disubstituted indole compounds have been developed as potent inhibitors of the Zika virus protease, with IC50 values as low as 320 nM. nih.gov The most potent of these compounds also demonstrated strong inhibition of Zika virus replication in cellular assays. nih.gov

In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), novel diarylanilines (DAANs) and diarylpyridines (DAPAs) have shown high efficacy and an improved resistance profile. mdpi.com The combination of these new NNRTIs with existing drugs like AZT has resulted in strong synergistic effects against multi-drug resistant HIV-1 strains. mdpi.com

For 7-azaindole derivatives specifically, SAR studies have shown that substitutions at various positions on the azaindole ring are critical for their anticonvulsant activity, a different therapeutic area but illustrative of the importance of such studies. researchgate.net These studies revealed that the nitrogen atom at the 7-position of the azaindole and a double bond in a tetrahydropyridine (B1245486) skeleton were essential for activity. researchgate.net Such findings from related scaffolds can inform the strategic design of this compound derivatives to enhance their antiviral efficacy.

Anticancer and Antiproliferative Activities

Derivatives of 7-azaindole have emerged as a significant class of compounds with promising anticancer and antiproliferative activities. nih.gov The azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets, including protein kinases, which are often dysregulated in cancer. nih.govresearchgate.net

Research has shown that azaindole derivatives can inhibit the proliferation of a diverse range of cancer cell lines. nih.gov Some of these compounds function as microtubule polymerization inhibitors, binding to tubulin and disrupting the formation of the mitotic spindle, which is essential for cell division. nih.gov This disruption leads to an arrest of the cell cycle and ultimately induces cell death. nih.gov Furthermore, certain azaindole derivatives have demonstrated potent anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and spread. nih.gov

The anticancer potential of azaindole derivatives has been explored through the synthesis and evaluation of numerous analogues. For instance, a series of 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety exhibited broad-spectrum antitumor potency, with some compounds being significantly more potent than the established anticancer drug Sunitinib against selected cancer cell lines. mdpi.com

Cell Cycle Modulation and Apoptosis Induction

A key mechanism through which this compound derivatives exert their anticancer effects is through the modulation of the cell cycle and the induction of apoptosis (programmed cell death). nih.govnih.gov

Several studies have demonstrated that azaindole derivatives can cause cell cycle arrest, most commonly at the G2/M phase. nih.gov This arrest prevents cancer cells from completing mitosis and proliferating. Flow cytometry analysis has been a crucial tool in identifying this mode of action. nih.gov

Following cell cycle arrest, these compounds can trigger apoptosis. The induction of apoptosis by a pyrazolo[3,4-d]pyridazine derivative, a related heterocyclic compound, was shown to occur through the disruption of the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov This disruption leads to the activation of effector caspases, such as caspase-3, which execute the apoptotic program. nih.gov In some cases, a significant overexpression of caspase-3, Bax, and the tumor suppressor p53 has been observed in cancer cells treated with these derivatives. nih.gov

Furthermore, some 7-azaindole derivatives have been shown to induce cell cycle arrest in the G1 phase, leading to apoptosis in acute myeloid leukemia cells. nih.gov This effect was associated with the inhibition of specific cellular signaling pathways. nih.gov

Efficacy in Specific Cancer Cell Lines (e.g., Acute Myeloid Leukemia, Glioblastoma, Colorectal Cancer)

The anticancer activity of this compound derivatives has been evaluated in a variety of specific cancer cell lines, demonstrating a broad spectrum of efficacy.

Acute Myeloid Leukemia (AML): Certain 7-azaindole derivatives have been designed as potent inhibitors of CDK8, a kinase implicated in the pathology of AML. nih.gov One such compound exhibited significant antitumor activity, particularly in the MV4-11 AML cell line, with a GI50 value of 1.97 ± 1.24 μM. nih.gov This compound also showed excellent inhibitory activity against CDK8 and was found to induce cell cycle arrest and apoptosis in AML cells. nih.gov

Glioblastoma (GBM): Glioblastoma is an aggressive brain tumor with a poor prognosis. researchgate.net Indole-based derivatives, including those with an azaindole scaffold, have been investigated as potential anti-GBM agents. researchgate.netnih.gov Pyrazolo[3,4-d]pyrimidines, which share structural similarities with azaindoles, have shown potent antitumor activity against several GBM cell lines, including U-87, LN18, LN229, and DBTRG. nih.gov One promising compound from this class demonstrated low-micromolar activity against all tested GBM cell lines. nih.gov

Colorectal Cancer: Derivatives of 7-azaindole have also shown efficacy against colorectal cancer cell lines such as HCT-116, SW480, and HT-29. nih.gov In addition, a novel thiosemicarbazone derivative demonstrated potent anticancer activity against HT-29 and SW620 colon cancer cells. nih.gov This compound was found to inhibit cell migration and adhesion, induce oxidative stress, and trigger apoptosis by arresting the cell cycle at the G2/M phase. nih.gov

The table below summarizes the activity of a selected 7-azaindole derivative against various cancer cell lines.

| Cell Line | Cancer Type | GI50 (μM) |

| Molm-13 | Acute Myeloid Leukemia | < 5 |

| MV4-11 | Acute Myeloid Leukemia | 1.97 ± 1.24 |

| HCT-116 | Colorectal Cancer | < 5 |

| SW480 | Colorectal Cancer | < 5 |

| HT-29 | Colorectal Cancer | < 5 |

| Data for compound 6 from the study by nih.gov |

Inhibition of Arp2/3 Complex and Implications for Cancer Metastasis

The actin-related protein 2/3 (Arp2/3) complex is a key regulator of actin cytoskeleton dynamics and is essential for cell migration and invasion. nih.gov The activity of the Arp2/3 complex has been shown to correlate with the aggressiveness and metastatic potential of cancer cells. nih.gov Therefore, inhibitors of the Arp2/3 complex are of significant interest as potential anticancer agents that could prevent metastasis. nih.govlinfield.edu

Research efforts have been directed towards the synthesis of azaindole derivatives that can inhibit the Arp2/3 complex. linfield.edu The goal is to develop potent inhibitors that could be used in both clinical anticancer applications and in basic research on actin dynamics. linfield.edu While some small molecule inhibitors of the Arp2/3 complex have been identified, a challenge has been to achieve selectivity for cancer cells over normal cells. nih.gov

The polo family serine/threonine kinase Plk4 has been identified as a therapeutic target in advanced cancers. nih.gov Studies have shown that Plk4 promotes cancer invasion and metastasis through the regulation of the Arp2/3 complex. nih.gov A physical and functional interaction between Plk4 and Arp2 has been confirmed, where Plk4 phosphorylates Arp2, which is required for Plk4-driven cell movement. nih.gov This provides a rationale for targeting this pathway to inhibit cancer metastasis. The development of azaindole-based inhibitors of the Arp2/3 complex or its upstream regulators like Plk4 could therefore represent a novel therapeutic strategy to combat cancer metastasis. linfield.edunih.gov

Other Anticancer Targets (e.g., Histone Deacetylase 6)

The 7-azaindole scaffold has been identified as a promising core for the development of inhibitors targeting Histone Deacetylase 6 (HDAC6). While direct studies on this compound derivatives as HDAC6 inhibitors are not extensively documented, related 7-azaindole compounds have shown significant activity. For instance, a series of indolylsulfonylcinnamic hydroxamates featuring a 7-azaindole core cap demonstrated potent HDAC inhibition with an IC50 value of 0.1 μM. Notably, this compound exhibited high selectivity for HDAC6, being 60-fold more active against HDAC6 than HDAC1 and 223-fold more active than against HDAC2. nih.gov This highlights the potential of the 7-azaindole structure in designing selective HDAC6 inhibitors. The introduction of substituents like the methyl and nitro groups on this core could further modulate this activity and selectivity, representing a viable strategy for the development of novel anticancer agents.

Neurological and Neurotransmitter System Modulation

M1 Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulation for Alzheimer's Disease

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) are a key area of research for treating cognitive deficits in Alzheimer's disease. While specific research on this compound derivatives as M1 PAMs is limited, the broader class of azaindoles has been explored for various central nervous system targets. The development of selective M1 PAMs is a promising therapeutic approach, and diverse chemical scaffolds are being investigated to achieve this. The unique electronic and structural properties of the this compound core could offer a novel framework for designing such modulators. Further investigation into this specific chemical space could lead to the discovery of new therapeutic agents for neurodegenerative diseases.

Anti-Inflammatory Effects (e.g., Orai Calcium Channel Inhibition)

Derivatives of 7-azaindole have been identified as potent inhibitors of the Orai calcium channel, a key player in the inflammatory response. Inhibition of this channel can modulate store-operated calcium entry (SOCE) in immune cells, thereby reducing the production of pro-inflammatory cytokines. A study on a series of 7-azaindole derivatives demonstrated their ability to inhibit IL-2 production in Jurkat cells, with some compounds showing IC50 values in the nanomolar range. Specifically, certain derivatives blocked SOCE in Jurkat T cells with IC50 values ranging from 10 to 300 nM. science.gov One lead compound from this series, a 7-azaindole derivative, exhibited an IC50 of 150 nM for SOCE inhibition in Jurkat T cells and showed efficacy in a preclinical model of asthma. researchgate.net This indicates that the 7-azaindole scaffold is a valid starting point for developing anti-inflammatory agents that act via Orai channel inhibition.

| Compound ID | Target | Assay | IC50 (nM) |

| 7-azaindole derivative | Orai calcium channel (SOCE) | IL-2 production in Jurkat cells | 10 - 300 |

| Lead 7-azaindole compound | Orai calcium channel (SOCE) | Jurkat T cells | 150 |

Antimycobacterial Activity (e.g., Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition)

The 1,4-azaindole scaffold, closely related to 7-azaindole, has yielded a promising class of non-covalent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis. acs.org These inhibitors have demonstrated potent activity against both drug-sensitive and drug-resistant strains of the bacterium. researchgate.netresearchgate.net One notable 1,4-azaindole derivative, TBA-7371, has advanced to clinical trials. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications to the azaindole core can significantly impact antimycobacterial potency. For instance, the introduction of methyl or methoxy (B1213986) groups at the C-6 position of a related benzimidazole (B57391) core, guided by azaindole SAR, enhanced antimycobacterial activity. acs.orgnih.gov This suggests that the 3-methyl substitution in this compound could be a key determinant of its antimycobacterial potential.

| Compound Class | Target | M. tuberculosis MIC | DprE1 IC50 |

| 1,4-Azaindoles | DprE1 | 0.4 - 6.25 µM | ~10 nM |

Antioxidant Activity and Free Radical Scavenging

Derivatives of 7-azaindole have been investigated for their antioxidant properties. A study on 7-azaindole based carbohydrazides and their corresponding 1,3,4-oxadiazoles demonstrated their potential as free radical scavengers. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, a series of Schiff bases and oxadiazole derivatives of 4-fluorobenzoic acid with a 7-azaindole core showed moderate to good free radical scavenging activity, with some compounds exhibiting IC50 values in the micromolar range when compared to the standard, Vitamin C. nih.gov

| Compound Series | Assay | IC50 (µM) |

| 7-Azaindole Schiff bases | DPPH radical scavenging | 25.57 - 90.2 |

| 7-Azaindole oxadiazoles | DPPH radical scavenging | 52.67 - 89.45 |

| Vitamin C (Standard) | DPPH radical scavenging | 19.39 |

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.gov Research has shown that 7-azaindole derivatives, particularly those incorporating a 1,3,4-oxadiazole (B1194373) moiety, can be potent α-glucosidase inhibitors. nih.gov A series of hydrazide-linked 7-azaindoles and their cyclized 1,3,4-oxadiazole forms exhibited inhibitory potential with IC50 values in the millimolar range. nih.gov Notably, some oxadiazole derivatives bearing an aza-indole core have been reported to be potent α-glucosidase inhibitors with IC50 values significantly lower than the standard drug, acarbose. nih.gov

| Compound Class | Target | IC50 (mM) |

| Hydrazide-linked 7-azaindoles | α-glucosidase | 0.46 - 24.92 |

| 1,3,4-Oxadiazole 7-azaindoles | α-glucosidase | 0.46 - 24.92 |

| Aza-indole core oxadiazole | α-glucosidase | 0.4 |

| Acarbose (Standard) | α-glucosidase | 1.75 |

Synthetic Cytokinin Analogues for Plant and Mammalian Cell Apoptosis and Differentiation Processes

Cytokinins are a class of plant hormones that play a critical role in regulating plant growth and development. Beyond their botanical significance, cytokinins and their synthetic analogues have been shown to influence key cellular processes in mammals, including apoptosis (programmed cell death) and cell differentiation nih.gov. Derivatives of 7-azaindole have been synthesized and evaluated as synthetic cytokinin analogues, demonstrating notable biological effects on mammalian cells nih.gov.

In one study, a series of 7-azaindole derivatives were synthesized to act as cytokinin analogues. These compounds were subsequently tested for their effects on the human myeloblastic leukaemia cell line, HL-60. The research found that all the synthesized compounds exhibited cytotoxic activity against these cancer cells. Specifically, 4-phenylaminopyrrolo[2,3-b]pyridine and 4-phenethylaminopyrrolo[2,3-b]pyridine were identified as particularly potent, highlighting the potential of the 7-azaindole scaffold to induce apoptosis in cancer cell lines nih.gov. This dual activity in both plant and mammalian systems underscores the versatility of this chemical framework.

Computational Modeling of Biological Interactions

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction and analysis of how potential drug molecules interact with biological targets. For 7-azaindole derivatives, various in silico techniques have been employed to elucidate binding mechanisms, predict efficacy, and assess drug-like properties, thereby guiding the optimization of lead compounds.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For 7-azaindole derivatives, these studies have been crucial in understanding their interactions with various targets, particularly protein kinases. Analysis of co-crystal structures has revealed that 7-azaindole-based inhibitors can adopt several distinct binding modes within the ATP-binding pocket of kinases chemicalbook.comjst.go.jpdepositolegale.it.

These binding orientations are typically classified into three main groups chemicalbook.comjst.go.jpdepositolegale.it:

Normal Mode: The most common orientation, where the 7-azaindole core forms bidentate hydrogen bonds with the kinase hinge region. The N1-H atom donates a hydrogen bond, while the N7 atom acts as a hydrogen bond acceptor nih.gov.

Flipped Mode: In this orientation, the 7-azaindole ring is rotated 180 degrees relative to the normal mode. This mode is often observed with 2-substituted derivatives of azaindole chemicalbook.comjst.go.jpdepositolegale.it.

Non-Hinge Mode: The 7-azaindole moiety binds to a region other than the hinge, which typically occurs when the molecule contains another functional group that serves as the primary hinge-binder chemicalbook.comjst.go.jpdepositolegale.it.

Docking studies have successfully predicted these interactions. For instance, a novel 7-azaindole derivative (7-AID) was shown to lodge within the adenosine-binding pocket of the DEAD-box helicase DDX3, with a strong docking score of -7.99 kcal/mol. The model indicated key interactions with residues Tyr200 and Arg202 through π-interactions and hydrogen bonds researchgate.netnih.gov. Similarly, docking of another derivative against the colony-stimulating factor 1 receptor (CSF-1R) was used to screen for the most promising candidate for synthesis nih.gov. These studies provide critical insights that guide the rational design of more potent and selective inhibitors.

| Target Protein | Key Interacting Residues | Predicted Binding Interactions | Reference |

| Kinase Hinge Region | Met, Leu, Glu | Bidentate hydrogen bonds from N1-H and N7 of the azaindole core. | chemicalbook.comnih.gov |

| DDX3 Helicase | Tyr200, Arg202 | π-interactions and hydrogen bonds. | researchgate.netnih.gov |

| SARS-CoV-2 S1-RBD | TYR505 | Hydrogen bond and pi-pi interaction with the 7-azaindole ring. | nih.gov |

| hACE2 | ASP30 | Hydrogen bond with the 7-azaindole hydrogen. | nih.gov |

| Trk A Kinase | (Not specified) | Used to elucidate binding mode and interpret 3D-QSAR results. | ingentaconnect.comresearchgate.net |

| PARP | (Not specified) | Used to identify suitable sites for PARP inhibition. | ijper.org |

Free Energy Perturbation (FEP) for Binding Affinity Prediction and Lead Optimization

Free Energy Perturbation (FEP) is a rigorous computational method that calculates the difference in binding free energy between two structurally similar ligands columbia.edumavenrs.com. This physics-based approach uses molecular dynamics simulations to "alchemically" transform one molecule into another in both the solvated state and when bound to the protein target columbia.edued.ac.uk. The resulting calculation provides a highly accurate prediction of the change in binding affinity, making it a powerful tool for lead optimization mavenrs.comschrodinger.com.

The application of FEP can significantly accelerate drug discovery by prioritizing the synthesis of compounds with the highest predicted potency and selectivity schrodinger.combohrium.com. While FEP calculations are computationally intensive, their accuracy, often within 1 kcal/mol of experimental values, justifies their use in guiding complex design challenges schrodinger.combohrium.com. In the context of 7-azaindole derivatives, FEP has been employed to guide the optimization of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors. FEP calculations for a library of 7-azaindole compounds showed qualitative agreement with their measured RT inhibition, demonstrating the utility of this method in optimizing compounds based on this scaffold nih.gov.

In Silico ADME-Tox Prediction and Drug-Likeness Assessment

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. In silico models are widely used in the early stages of drug discovery to predict these properties, helping to eliminate candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity nih.govmdpi.com.

| ADME-Tox Parameter | Description | Importance in Drug Design |

| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. | Poor solubility can lead to low bioavailability. |

| Lipophilicity (LogP) | Measures the partitioning of a compound between an oily and an aqueous phase. | Affects absorption, distribution, and metabolism; must be within an optimal range. |

| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed from the gut. | Essential for oral drug delivery. |

| CYP450 Inhibition | Predicts whether the compound will inhibit key metabolic enzymes like CYP2D6. | Inhibition can lead to adverse drug-drug interactions. |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A critical safety parameter to avoid toxicity. |

| Drug-Likeness Rules | Assesses compliance with rules like Lipinski's and Veber's. | Helps filter out compounds with poor physicochemical properties. |

Preclinical Evaluation and Translational Potential

Following computational design and synthesis, 7-azaindole derivatives undergo rigorous preclinical evaluation to confirm their biological activity and assess their potential for further development. This stage primarily involves testing the compounds in controlled laboratory settings using cellular and biochemical assays.

In Vitro Efficacy in Cellular Models

The in vitro efficacy of 7-azaindole derivatives is commonly evaluated by testing their cytotoxic and anti-proliferative effects against various human cancer cell lines. These assays, such as the MTT assay, measure the concentration of a compound required to inhibit cell growth by 50% (GI50) or to kill 50% of the cells (IC50).

Derivatives of 7-azaindole have demonstrated potent activity across a wide spectrum of cancer cell lines. For example, one study screened a series of novel 5-bromo-7-azaindolin-2-one derivatives against six human cancer cell lines, identifying a compound that was significantly more potent than the approved drug Sunitinib mdpi.com. Another synthesized 7-azaindole analog showed remarkable cytotoxicity against human osteosarcoma (HOS) cells with an IC50 value of 88.79 nM, while exhibiting much lower toxicity to normal cells nih.gov. This compound was also found to induce apoptosis and arrest the cell cycle in the G0/G1 phase nih.gov. Further studies have shown that certain 7-azaindole derivatives can inhibit tubulin polymerization, leading to G2/M cell cycle arrest and potent cytostatic effects nih.gov. The broad anti-proliferative activity highlights the significant translational potential of this class of compounds.

| Compound Class/Name | Cell Line | Cell Type | Activity (IC50 / GI50) | Reference |

| 7-Azaindole derivative (7-AID) | HeLa | Cervical Carcinoma | 16.96 µM | researchgate.netnih.gov |

| 7-Azaindole derivative (7-AID) | MCF-7 | Breast Cancer | 14.12 µM | researchgate.netnih.gov |

| 7-Azaindole derivative (7-AID) | MDA-MB-231 | Breast Cancer | 12.69 µM | researchgate.netnih.gov |

| 7-Azaindole analog (P1) | HOS | Osteosarcoma | 88.79 nM | nih.gov |

| 7-Azaindole analog (P1) | MCF-7 | Breast Cancer | Cytotoxic | nih.gov |

| 7-Azaindole analog (P1) | A549 | Lung Cancer | Cytotoxic | nih.gov |

| 7-Azaindole analog (P1) | L929 | Normal Fibroblast | 140.49 µM | nih.gov |

| 7-Azaindole derivative (CM01) | HeLa | Cervical Adenocarcinoma | 0.5 µM | nih.gov |

| 7-Azaindole derivative (CM01) | NCI H460 | Lung Carcinoma | 0.3 µM | nih.gov |

| 7-Azaindole analog (4g) | MCF-7 | Breast Cancer | 15.56 µM | ijper.org |

| 5-Bromo-7-azaindolin-2-one (23p) | HepG2 | Liver Carcinoma | 2.357 µM | mdpi.com |

| 5-Bromo-7-azaindolin-2-one (23p) | A549 | Lung Adenocarcinoma | 2.894 µM | mdpi.com |

| 5-Bromo-7-azaindolin-2-one (23p) | Skov-3 | Ovarian Carcinoma | 3.012 µM | mdpi.com |

Based on a comprehensive search of available scientific literature, there is currently no specific information published on the in vivo studies of this compound derivatives in animal models, including xenograft models. Research focusing on the biological and pharmacological significance of the 7-azaindole scaffold is extensive; however, studies detailing the in vivo efficacy and specific research findings for derivatives with the precise 3-methyl-4-nitro substitution pattern could not be located.

While various other derivatives of 7-azaindole have been investigated for their therapeutic potential in animal models, the strict focus of this article on "this compound" prevents the inclusion of that data. The scientific community has explored numerous substitutions on the 7-azaindole ring, leading to compounds with a wide range of biological activities, but specific data for the requested compound in the context of in vivo animal studies remains unavailable in the public domain.

Therefore, the section on In Vivo Studies in Animal Models for this compound derivatives cannot be completed at this time due to the absence of relevant research findings.

Conclusions and Future Research Directions

Summary of Key Findings for 3-Methyl-4-nitro-7-azaindole Research

Research into this compound is still in its nascent stages, with much of the current knowledge extrapolated from studies on the broader 7-azaindole (B17877) class. The 7-azaindole framework is recognized as a "privileged structure" in drug discovery, particularly in the design of kinase inhibitors. pharmablock.com The introduction of a nitro group at the 4-position and a methyl group at the 3-position significantly influences the electronic properties of the ring system, which can in turn modulate its biological activity and metabolic stability. nih.gov

Key findings related to the broader class of nitro-7-azaindoles, which are likely applicable to this compound, include their utility as key intermediates in the synthesis of more complex, biologically active molecules. acs.org For instance, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the introduction of diverse chemical moieties. This versatility is crucial for developing libraries of compounds for screening against various therapeutic targets.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the therapeutic potential of the 7-azaindole scaffold, there are significant knowledge gaps specifically concerning this compound. There is a lack of published research detailing its specific biological activities and potential therapeutic applications. The structure-activity relationships (SAR) for this particular substitution pattern have not been extensively explored. nih.gov

Emerging research avenues should therefore focus on a systematic evaluation of this compound and its derivatives. This would involve synthesizing a focused library of analogues and screening them against a panel of disease-relevant targets, such as protein kinases, to identify potential lead compounds. Furthermore, detailed studies on its metabolic fate and pharmacokinetic profile are necessary to assess its drug-like properties.

| Research Area | Key Questions to Address |

| Biological Activity | What are the specific cellular targets of this compound? Does it exhibit any significant anticancer, anti-inflammatory, or antimicrobial properties? |

| Structure-Activity Relationship (SAR) | How do modifications at the methyl and nitro positions, as well as on the pyrrole (B145914) nitrogen, affect biological activity? |

| Pharmacokinetics | What is the metabolic stability, absorption, distribution, and excretion profile of this compound? |

| Toxicology | What is the in vitro and in vivo toxicity profile of this compound? |

Prospects for Novel Therapeutic Agent Development Based on Nitro-7-Azaindole Scaffolds

The nitro-7-azaindole scaffold holds considerable promise for the development of novel therapeutic agents. The 7-azaindole core is a key component in several FDA-approved drugs and numerous clinical candidates for a variety of diseases. nih.gov The presence of the nitro group offers a strategic advantage for synthetic diversification, allowing for the creation of a wide range of derivatives with potentially improved potency and selectivity.

The development of kinase inhibitors is a particularly promising area. Many successful kinase inhibitors incorporate a hinge-binding motif, and the 7-azaindole scaffold is well-suited to fulfill this role. pharmablock.com By modifying the substituents on the 7-azaindole ring, it is possible to fine-tune the binding affinity and selectivity for specific kinases implicated in diseases such as cancer.

Advanced Synthetic Methodologies and Chemical Transformations of this compound

The synthesis of this compound can be approached through various established methods for constructing the 7-azaindole core, followed by regioselective nitration and methylation. organic-chemistry.orgtugraz.at One common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine (B92270) precursor. acs.org For instance, a substituted 2-aminopyridine can undergo cyclization to form the 7-azaindole ring system.

Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, can be employed for the late-stage functionalization of the 7-azaindole scaffold. researchgate.net These methods allow for the efficient introduction of a wide range of substituents at various positions on the ring, facilitating the rapid generation of compound libraries for biological screening.

Key Chemical Transformations:

Nitration: Electrophilic nitration of a 3-methyl-7-azaindole (B138285) precursor would likely yield the 4-nitro derivative, although regioselectivity can be influenced by the reaction conditions and the presence of other substituents.

Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reagents, such as tin(II) chloride or catalytic hydrogenation. This amino group can then be further derivatized, for example, through acylation or sulfonylation.

N-Functionalization: The pyrrole nitrogen can be alkylated or arylated to introduce additional diversity and modulate the compound's physicochemical properties. wikipedia.org

Cross-Coupling Reactions: If a halogenated precursor is used, Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be employed to introduce aryl, alkynyl, or amino groups, respectively. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The integration of computational and experimental approaches is crucial for the rational design and discovery of novel therapeutic agents based on the this compound scaffold. Computational methods, such as density functional theory (DFT), can be used to predict the electronic properties, reactivity, and spectral characteristics of the molecule. mdpi.com This information can guide synthetic efforts and help in the interpretation of experimental data.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives to their biological targets. This allows for the in silico screening of virtual compound libraries and the prioritization of molecules for synthesis and biological evaluation. The subsequent experimental validation of these computational predictions provides a feedback loop that can be used to refine the computational models and improve their predictive power.

| Computational Method | Application in Drug Discovery |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and reactivity. |

| Molecular Docking | Prediction of binding poses and affinities of ligands to protein targets. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of ligand-protein complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on chemical structure. |

By combining these computational tools with traditional medicinal chemistry approaches, the discovery and development of novel drugs based on the this compound scaffold can be significantly accelerated.

Q & A

Q. What are the common synthetic routes for 3-Methyl-4-nitro-7-azaindole, and what analytical methods are used for its characterization?

- Methodological Answer : The synthesis often involves palladium-catalyzed reactions (e.g., cyanation/reduction sequences) or acid-catalyzed cyclization of 3-alkynylpyridine derivatives. For example, trifluoroacetic acid (TFA) and TFA anhydride are used to promote cyclization under reflux conditions, followed by purification via silica gel column chromatography . Characterization typically employs -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. Deuterated solvents (e.g., DMSO-d6) are standard for NMR analysis, with spectral data compared to literature values .

Q. How is the purity of this compound assessed in synthetic workflows?